N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide
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Overview
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of phthalimide derivatives. This compound is characterized by the presence of an isoindole-1,3-dione moiety linked to an acetamide group, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction proceeds through the formation of a phthalimide intermediate, which is then further reacted with an acetamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural features.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Comparison: Compared to these similar compounds, N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its overall efficacy and safety profile in various applications.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)19(13(2)21)11-20-17(22)15-5-3-4-6-16(15)18(20)23/h3-10H,11H2,1-2H3 |
InChI Key |
MVCSYOGBCOWARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Origin of Product |
United States |
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